molecular formula C18H20F3N3O3 B2591377 3-(4-Methoxyphenyl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one CAS No. 1421490-84-7

3-(4-Methoxyphenyl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

Cat. No. B2591377
CAS RN: 1421490-84-7
M. Wt: 383.371
InChI Key: UXOAPJKBKSASHQ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H20F3N3O3 and its molecular weight is 383.371. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown the synthesis of various derivatives, including 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole, starting from furan-2-carbohydrazide, demonstrating antimicrobial activities against tested microorganisms. These compounds, characterized by detailed spectral studies, highlight the compound's role in designing new antimicrobial agents (Başoğlu et al., 2013).

Antioxidant Activity

Derivatives of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine have been screened for their antioxidant activity, demonstrating the potential of these compounds as radical scavengers. This suggests the utility of the compound in developing antioxidant agents, where one derivative was identified as the best radical scavenger in the series (Mallesha et al., 2014).

Anticonvulsant Activity

The synthesis and characterization of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were conducted, with several compounds exhibiting significant anticonvulsant activity in vivo. These findings underscore the compound's relevance in the development of new anticonvulsant medications, establishing structure-activity relationships and highlighting its efficacy in comparison to standard drugs (Harish et al., 2013).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3/c1-26-14-5-2-12(3-6-14)4-7-15(25)24-10-8-13(9-11-24)16-22-23-17(27-16)18(19,20)21/h2-3,5-6,13H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOAPJKBKSASHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one

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